molecular formula C23H15FO3 B3671043 2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione

2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione

Cat. No.: B3671043
M. Wt: 358.4 g/mol
InChI Key: UBLNXMKGMFJZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione is a complex organic compound that belongs to the class of indene-1,3-dione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to a cyclization reaction with indane-1,3-dione under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted indene-1,3-dione compounds .

Mechanism of Action

The mechanism of action of 2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl and methoxyphenyl groups in 2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione imparts unique chemical properties, such as increased electron density and enhanced reactivity. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO3/c24-17-8-5-6-15(12-17)14-27-21-11-4-1-7-16(21)13-20-22(25)18-9-2-3-10-19(18)23(20)26/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLNXMKGMFJZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.